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Compound of Interest

Compound Name: Oxime V

Cat. No.: B1241110

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for "Oxime V," a
representative organic compound. For the purpose of this technical document, Oxime V is
defined as Acetophenone Oxime (CAS No: 613-91-2, Molecular Formula: CsHaNO).[1][2][3]
This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such data, and
presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of Oxime V (Acetophenone Oxime) relies on a combination of
spectroscopic techniques. The data presented below are compiled from typical experimental

values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.[4] Spectra are typically recorded in a deuterated solvent, such as Chloroform-d
(CDCI3).[2]

Table 1: *H NMR Spectroscopic Data for Oxime V (Acetophenone Oxime) in CDCls
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Oxime hydroxyl (-
~8.5-9.5 Singlet (broad) 1H
NOH)
_ Aromatic protons
~7.65 Multiplet 2H
(ortho to C=N)
] Aromatic protons
~7.40 Multiplet 3H
(meta, para to C=N)
~2.30 Singlet 3H Methyl protons (-CHs)

Note: The chemical shift of the hydroxyl proton is highly variable and depends on

concentration, temperature, and solvent.

Table 2: 13C NMR Spectroscopic Data for Oxime V (Acetophenone Oxime) in CDCls

Chemical Shift (6) ppm

Assignment

~155.0 Quaternary carbon (C=N)
~137.0 Aromatic quaternary carbon
~129.5 Aromatic CH (para)

~128.5 Aromatic CH (meta)

~126.0 Aromatic CH (ortho)

~12.5 Methyl carbon (-CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.[5]

Table 3: Key IR Absorption Bands for Oxime V (Acetophenone Oxime)
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Wavenumber (cm~—?) Vibration Type Functional Group
3150 - 3350 (broad) O-H Stretch Oxime (-OH)

~3050 C-H Stretch (sp?) Aromatic C-H
~2950 C-H Stretch (sp3) Methyl C-H

~1660 C=N Stretch Oxime (C=N)

1450 - 1600 C=C Stretch Aromatic Ring

~975 - 985 N-O Stretch Oxime (N-O)

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information
about the molecular weight and fragmentation pattern of the compound.[6] For Acetophenone
Oxime, the molecular weight is 135.17 g/mol .[1][2][3]

Table 4: Mass Spectrometry Data (Electron lonization) for Oxime V (Acetophenone Oxime)

Proposed Fragment

m/z . Relative Intensity
Identity

135 [M]* (Molecular lon) High

120 [M - CHs]* Moderate

118 [M - OH]* Moderate

104 [CeHsCN]* High

77 [CeHs]* High

Experimental Protocols

The following sections provide standardized protocols for the acquisition of the spectroscopic
data detailed above.

NMR Spectroscopy Protocol (*H and *3C)
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This protocol outlines the preparation and analysis of a small organic molecule using a
standard NMR spectrometer.[4]

e Sample Preparation:

o Weigh approximately 5-25 mg of the Oxime V sample for *H NMR, or 50-100 mg for 13C
NMR.[7]

o Dissolve the sample in a secondary vial with approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, CDCIs).[7] Using a secondary vial ensures
complete dissolution before transfer.[7]

o Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.[7]

o If an internal standard is required for chemical shift referencing, a small amount of
tetramethylsilane (TMS) can be added.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical
peaks.

o Data Acquisition:

o For H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans (typically 8 to 32) should be averaged to obtain a good signal-to-noise ratio.

o For 13C NMR, a greater number of scans will be required due to the low natural abundance
of the 13C isotope.

o Ensure the relaxation delay between scans is adequate (typically 1-5 seconds) for
guantitative accuracy.[8]

» Data Processing:
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[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

o

Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0

ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[¢]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol

This protocol describes the analysis of a solid sample using an FT-IR spectrometer with an
Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[9]

e Background Collection:

o Ensure the ATR crystal surface is clean. Use a suitable solvent (e.g., isopropanol or
acetone) and a soft, non-abrasive wipe to clean the crystal, then allow it to dry completely.

o Collect a background spectrum of the empty ATR accessory. This measures the ambient
atmosphere (H20, COz2) and instrument response, which will be subtracted from the
sample spectrum.[5]

e Sample Analysis:

o Place a small amount of the solid Oxime V sample directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.[10]

o Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact
between the sample and the crystal.[10]

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

o Data Processing and Cleaning:
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o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Perform a baseline correction if necessary.
o Label significant peaks with their corresponding wavenumbers (cm™1).

o Thoroughly clean the ATR crystal and pressure clamp tip after the measurement is
complete.[11]

Mass Spectrometry (MS) Protocol

This protocol outlines the general procedure for analyzing a volatile organic compound using a
mass spectrometer with an Electron lonization (EIl) source.[6]

e Sample Introduction:

o Dissolve a small amount of the Oxime V sample in a volatile solvent (e.g., methanol or
dichloromethane).

o Introduce the sample into the instrument. For volatile compounds, this is often done via
direct injection into a heated probe or through the injector of a Gas Chromatograph (GC)
coupled to the mass spectrometer.[12]

e lonization:

o The sample molecules, now in the gas phase within a high vacuum, are bombarded by a
high-energy beam of electrons (typically 70 eV).[6]

o This bombardment dislodges an electron from the molecule, creating a positively charged
molecular ion ([M]*).[6]

e Mass Analysis:

o The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a
guadrupole or magnetic sector).[12]
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o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]
Residual energy from ionization often causes the molecular ion to break into smaller,
characteristic fragment ions.[6]

e Detection and Spectrum Generation:
o An electron multiplier detector records the abundance of ions at each m/z value.

o The software plots the relative ion abundance versus their m/z ratio, generating the mass
spectrum. The most abundant peak is assigned a relative intensity of 100%.

Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of an unknown compound such as Oxime V.
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Workflow for Spectroscopic Characterization of Oxime V
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Caption: Logical workflow for the spectroscopic analysis of Oxime V.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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